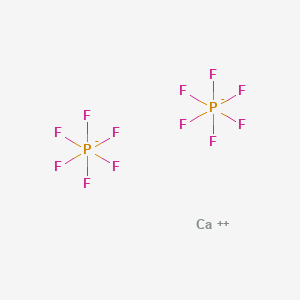
Calcium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium hexafluorophosphate is a chemical compound with the formula
Ca(PF6)2
. It is a salt composed of calcium cations (Ca2+
) and hexafluorophosphate anions (PF6−
). This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of calcium chloride (
CaCl2
) with hexafluorophosphoric acid (HPF6
) in an aqueous solution. The reaction proceeds as follows:CaCl2+2HPF6→Ca(PF6)2+2HCl
This method requires careful handling of hexafluorophosphoric acid, which is highly corrosive and toxic.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting calcium carbonate (
CaCO3
) with hexafluorophosphoric acid. The reaction is carried out in a controlled environment to ensure safety and efficiency. The resulting product is then purified and dried to obtain the desired compound.Analyse Chemischer Reaktionen
Types of Reactions
Calcium hexafluorophosphate undergoes various chemical reactions, including:
- Under acidic conditions, it can hydrolyze to form calcium fluoride (
Hydrolysis: CaF2
) and phosphoric acid (H3PO4
). At high temperatures, it decomposes to release hydrogen fluoride (Decomposition: HF
) and other fluorine-containing compounds.Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and an acid catalyst.
Decomposition: Requires elevated temperatures, often above 300°C.
Major Products
Hydrolysis: Calcium fluoride and phosphoric acid.
Decomposition: Hydrogen fluoride and other fluorine-containing compounds.
Wissenschaftliche Forschungsanwendungen
Calcium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in the synthesis of fluorine-containing compounds.
Biology: Employed in studies involving calcium signaling and phosphate metabolism.
Medicine: Investigated for its potential use in dental products due to its ability to release fluoride ions, which help in preventing tooth decay.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and electrolytes for batteries.
Wirkmechanismus
The mechanism by which calcium hexafluorophosphate exerts its effects is primarily related to the release of fluoride ions (
F−
). These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, fluoride ions can inhibit certain enzymes, affecting metabolic pathways and cellular functions.Vergleich Mit ähnlichen Verbindungen
Calcium hexafluorophosphate can be compared to other hexafluorophosphate salts, such as:
- Sodium hexafluorophosphate (
NaPF6
) : Similar in structure but with different cationic properties. - Potassium hexafluorophosphate (
KPF6
) : Also similar but with potassium as the cation. - Ammonium hexafluorophosphate (
NH4PF6
) : Contains ammonium ions instead of calcium.
Uniqueness
This compound is unique due to the presence of calcium ions, which play a crucial role in various biological processes. This makes it particularly valuable in research related to calcium signaling and metabolism.
Eigenschaften
CAS-Nummer |
78415-39-1 |
|---|---|
Molekularformel |
CaF12P2 |
Molekulargewicht |
330.01 g/mol |
IUPAC-Name |
calcium;dihexafluorophosphate |
InChI |
InChI=1S/Ca.2F6P/c;2*1-7(2,3,4,5)6/q+2;2*-1 |
InChI-Schlüssel |
VPFKKINWFYVKSM-UHFFFAOYSA-N |
Kanonische SMILES |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)


![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)


![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)





